molecular formula C29H38N2O3 B120451 2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153183-24-5

2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Numéro de catalogue B120451
Numéro CAS: 153183-24-5
Poids moléculaire: 462.6 g/mol
Clé InChI: ACIVSSKFPCODPQ-VIJSPRBVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as Ro 04-6790, and it is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV).

Mécanisme D'action

Ro 04-6790 exerts its effects by inhibiting the enzyme DPP-IV, which is involved in the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate the release of insulin from the pancreas. By inhibiting DPP-IV, Ro 04-6790 increases the levels of incretin hormones, which leads to increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects:
Ro 04-6790 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, Ro 04-6790 has been shown to reduce inflammatory cytokine production and improve tissue damage in animal models of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Ro 04-6790 is its high selectivity for DPP-IV, which reduces the risk of off-target effects. Ro 04-6790 is also relatively stable and can be stored for extended periods of time without significant degradation. However, Ro 04-6790 is relatively expensive and may not be suitable for large-scale experiments.

Orientations Futures

There are several potential future directions for research on Ro 04-6790. One area of interest is the development of more potent and selective DPP-IV inhibitors based on the structure of Ro 04-6790. Another area of interest is the investigation of the effects of Ro 04-6790 on other physiological processes, such as inflammation and immune function. Finally, the potential clinical applications of Ro 04-6790 in the treatment of diabetes, cancer, and inflammation warrant further investigation.

Méthodes De Synthèse

The synthesis of Ro 04-6790 involves several steps, including the protection of the hydroxyl groups, the formation of the diazepinone ring, and the deprotection of the hydroxyl groups. The final product is obtained by the reaction of the diazepinone intermediate with the appropriate cyclobutylmethylamine and phenylmethylamine derivatives. The overall yield of the synthesis is approximately 20%, and the purity of the final product is greater than 99%.

Applications De Recherche Scientifique

Ro 04-6790 has been extensively studied for its potential applications in various fields of research, including diabetes, cancer, and inflammation. In diabetes research, Ro 04-6790 has been shown to improve glucose tolerance and insulin sensitivity in animal models. In cancer research, Ro 04-6790 has been shown to inhibit tumor growth and metastasis in animal models. In inflammation research, Ro 04-6790 has been shown to reduce inflammatory cytokine production and improve tissue damage in animal models.

Propriétés

Numéro CAS

153183-24-5

Nom du produit

2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Formule moléculaire

C29H38N2O3

Poids moléculaire

462.6 g/mol

Nom IUPAC

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclobutylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C29H38N2O3/c32-27-25(17-21-9-3-1-4-10-21)30(19-23-13-7-14-23)29(34)31(20-24-15-8-16-24)26(28(27)33)18-22-11-5-2-6-12-22/h1-6,9-12,23-28,32-33H,7-8,13-20H2/t25-,26-,27+,28+/m1/s1

Clé InChI

ACIVSSKFPCODPQ-VIJSPRBVSA-N

SMILES isomérique

C1CC(C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

SMILES

C1CC(C1)CN2C(C(C(C(N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

SMILES canonique

C1CC(C1)CN2C(C(C(C(N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Autres numéros CAS

153183-24-5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.